

Assessment of 5-(Aminomethyl)indolin-2-one Selectivity: Information Not Available

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Compound of Interest

Compound Name: 5-(Aminomethyl)indolin-2-one

Cat. No.: B1287131

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A comprehensive review of publicly available scientific literature and chemical databases reveals that a specific biological target for the compound **5-(Aminomethyl)indolin-2-one** has not been identified. As a result, an assessment of its selectivity for a primary target, including a comparison with alternative compounds, cannot be provided at this time.

The molecule **5-(Aminomethyl)indolin-2-one** is commercially available and appears in chemical catalogs. However, it is predominantly referenced as a chemical intermediate or a structural fragment used in the synthesis of more complex molecules. The broader chemical class of "indolin-2-one" derivatives has been explored extensively in drug discovery, and compounds containing this core structure have been shown to target a wide array of proteins.

The Indolin-2-one Scaffold in Drug Discovery

The indolin-2-one core is a versatile scaffold that has been incorporated into numerous potent and selective inhibitors of various protein classes. This structural motif is a key component of several approved drugs and clinical candidates. Examples of targets for different indolin-2-one derivatives include:

- Protein Kinases: This is the most prominent class of targets for indolin-2-one derivatives. Specific examples include:
 - c-Raf1 Kinase: The compound GW5074, with a distinct substitution pattern on the indolinone core, is a known inhibitor of c-Raf1 kinase.

- Aurora B Kinase: Certain indolin-2-one derivatives have been developed as selective inhibitors of Aurora B kinase, a key regulator of cell division.
- Polo-like Kinase 4 (PLK4): This kinase, involved in centriole duplication, has also been targeted by compounds containing the indolin-2-one structure.
- Phosphoinositide 3-kinase (PI3K): The pyrrolo[2,1-f][1][2][3]triazine class of PI3K inhibitors incorporates a related structural element.
- Other Enzymes:
 - 5-Lipoxygenase (5-LOX) and soluble Epoxide Hydrolase (sEH): Dual inhibitors of these enzymes, which are involved in inflammatory pathways, have been developed from an indoline-based scaffold.

Challenges in Assessing Selectivity Without a Defined Target

The process of assessing a compound's selectivity is fundamentally dependent on having a well-defined primary biological target. The standard experimental workflow involves:

- Primary Target Identification: Determining the specific protein (e.g., an enzyme or receptor) with which the compound interacts to elicit its primary biological effect.
- On-Target Potency Measurement: Quantifying the compound's activity against its primary target, typically expressed as an IC₅₀, EC₅₀, or K_i value.
- Off-Target Profiling: Screening the compound against a panel of other related and unrelated proteins to identify potential off-target interactions.
- Selectivity Calculation: Comparing the on-target potency with the off-target activity to determine the selectivity ratio.

Without the initial step of identifying the primary target for **5-(Aminomethyl)indolin-2-one**, the subsequent steps in the selectivity assessment workflow cannot be performed.

Future Directions

To enable a selectivity assessment of **5-(Aminomethyl)indolin-2-one**, the following research would be necessary:

- **Target Identification Studies:** A systematic screening of the compound against various biological targets would be required. This could involve techniques such as affinity chromatography, chemical proteomics, or broad panel screening assays.
- **Mechanism of Action Studies:** Once a potential target is identified, further experiments would be needed to confirm the interaction and elucidate the compound's mechanism of action.

In conclusion, while the indolin-2-one scaffold is of significant interest in medicinal chemistry, the specific compound **5-(Aminomethyl)indolin-2-one** is not sufficiently characterized in the scientific literature to allow for a meaningful analysis of its target selectivity. Researchers interested in this molecule would first need to undertake foundational studies to identify and validate its primary biological target.

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